molecular formula C11H17N5O B11729769 2-(4-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

2-(4-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B11729769
M. Wt: 235.29 g/mol
InChI Key: YVPAIUYBHITUMV-UHFFFAOYSA-N
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Description

2-(4-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.

    Amination: The alkylated pyrazole undergoes amination with 1-ethyl-1H-pyrazole-4-carbaldehyde in the presence of a reducing agent like sodium borohydride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(4-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.

    1-ethyl-1H-pyrazole: A structural analog with similar properties.

    4-amino-1H-pyrazole: Another pyrazole derivative with potential biological activities.

Uniqueness

2-(4-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is unique due to its dual pyrazole rings connected via an ethylamine linker, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C11H17N5O

Molecular Weight

235.29 g/mol

IUPAC Name

2-[4-[(1-ethylpyrazol-4-yl)methylamino]pyrazol-1-yl]ethanol

InChI

InChI=1S/C11H17N5O/c1-2-15-8-10(6-13-15)5-12-11-7-14-16(9-11)3-4-17/h6-9,12,17H,2-5H2,1H3

InChI Key

YVPAIUYBHITUMV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=CN(N=C2)CCO

Origin of Product

United States

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